![molecular formula C9H9BrO3 B1609787 Ethyl 3-bromo-5-hydroxybenzoate CAS No. 870673-35-1](/img/structure/B1609787.png)
Ethyl 3-bromo-5-hydroxybenzoate
Overview
Description
Ethyl 3-bromo-5-hydroxybenzoate is a chemical compound with the CAS Number: 870673-35-1 . It has a molecular weight of 245.07 and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-5-hydroxybenzoate consists of a benzoate ester group attached to an ethyl group . The benzoate moiety is substituted at the 3-position with a bromo group and at the 5-position with a hydroxy group .
Physical And Chemical Properties Analysis
Ethyl 3-bromo-5-hydroxybenzoate is a solid at room temperature . It has a molecular weight of 245.07 . The compound should be stored at a temperature between 2-8°C .
Scientific Research Applications
Pharmaceutical Research
Ethyl 3-bromo-5-hydroxybenzoate is a crucial building block in the synthesis of innovative drug candidates . Its unique chemical structure allows for the development of targeted therapies that address a wide range of health conditions .
Neurological Disorders
The compound’s unique chemical structure can be leveraged in the development of drugs targeting neurological disorders . This is due to its ability to interact with various receptors and enzymes in the nervous system .
Metabolic Diseases
Ethyl 3-bromo-5-hydroxybenzoate can also be used in the development of treatments for metabolic diseases . Its chemical properties allow it to interact with metabolic pathways, potentially leading to new therapeutic approaches .
Synthesis of Other Compounds
This compound can serve as a starting reagent for the large-scale synthesis of other compounds . For example, it can be used in the synthesis of the thromboxane receptor antagonist via regioselective Heck cross-coupling reaction .
Material Science
In the field of material science, Ethyl 3-bromo-5-hydroxybenzoate can be used as an intermediate for the synthesis of complex materials . Its chemical properties make it a versatile building block in material synthesis .
Chemical Research
Ethyl 3-bromo-5-hydroxybenzoate is also used in chemical research, particularly in the study of reaction mechanisms . Its reactivity and stability make it an ideal candidate for such studies .
Safety and Hazards
Ethyl 3-bromo-5-hydroxybenzoate is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .
Mechanism of Action
Target of Action
Ethyl 3-bromo-5-hydroxybenzoate is a chemical compound with the CAS Number: 870673-35-1 The primary targets of this compound are currently not well-documented in the literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-bromo-5-hydroxybenzoate . These factors can include temperature, pH, and the presence of other compounds or enzymes. It’s important to consider these factors when studying the effects of this compound.
properties
IUPAC Name |
ethyl 3-bromo-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHMYKMWYBHYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470946 | |
Record name | ethyl 3-bromo-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-5-hydroxybenzoate | |
CAS RN |
870673-35-1 | |
Record name | ethyl 3-bromo-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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